molecular formula C6H14N4O5S B1406828 4-Formylpiperazine-1-carboximidamide sulfate CAS No. 1417567-69-1

4-Formylpiperazine-1-carboximidamide sulfate

Cat. No. B1406828
CAS RN: 1417567-69-1
M. Wt: 254.27 g/mol
InChI Key: WNZYVGWYYBBALE-UHFFFAOYSA-N
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Description

4-Formylpiperazine-1-carboximidamide sulfate is a chemical compound with the molecular formula C6H14N4O5S and a molecular weight of 254.26 . It’s used in scientific research due to its versatile applications.


Molecular Structure Analysis

The molecular structure of 4-Formylpiperazine-1-carboximidamide sulfate consists of 6 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom . Unfortunately, the specific structural details are not provided in the available resources.

Scientific Research Applications

Coordination Aptitude in Chemistry

4-Formylpiperazine-1-carboximidamide sulfate demonstrates a fascinating coordination aptitude. In one study, it was used in a reaction with trimethyltin(IV) chloride and triphenyltin(IV) chloride, forming complexes that exhibited intriguing molecular packing properties and unique self-assembly behaviors in solid state, offering insights into the steric and electronic influences on coordination chemistry (Rehman et al., 2015).

Antimicrobial Applications

A series of 2-Amino-4-Methylthiazole analogs, incorporating hydrazine-1-carboximidamide motifs, displayed significant antimicrobial activity, indicating potential use in combating bacterial and fungal infections. One analog in particular showed promising activity with low toxicity to mammalian cells (Omar et al., 2020).

Catalytic Applications

In the field of catalysis, novel S,N-heterocyclic carboximidamides have been synthesized and used as ligands for the complexation of Cu(II) and Zn(II). Zn(II) complexes, in particular, showed the ability to catalyze the copolymerization of carbon dioxide and epoxides, highlighting the potential for sustainable applications in polymer chemistry (Walther et al., 2006).

Advanced Oxidation Processes

A study investigated the degradation of atrazine, a common herbicide, by advanced oxidation processes using sulfate radicals. This research highlights the potential for using sulfate radical-based systems in the treatment of water contaminated with herbicides (Huang et al., 2018).

Synthesis of Novel Compounds

Research into the synthesis of novel compounds such as phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides was conducted, which were then evaluated for antimicrobial activities. This research provides a foundation for developing new drugs with potential therapeutic applications (Gobis et al., 2012).

Herbicide Degradation

Another study focused on the degradation of chlorotriazine pesticides by sulfate radicals, demonstrating the high reactivity of these radicals with such pesticides and their potential utility in environmental remediation (Lutze et al., 2015).

Safety and Hazards

The safety and hazards associated with 4-Formylpiperazine-1-carboximidamide sulfate are not detailed in the available resources .

properties

IUPAC Name

4-formylpiperazine-1-carboximidamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O.H2O4S/c7-6(8)10-3-1-9(5-11)2-4-10;1-5(2,3)4/h5H,1-4H2,(H3,7,8);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZYVGWYYBBALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formylpiperazine-1-carboximidamide sulfate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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